molecular formula C6H10O7 B021497 (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid CAS No. 685-73-4

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Cat. No.: B021497
CAS No.: 685-73-4
M. Wt: 194.14 g/mol
InChI Key: IAJILQKETJEXLJ-UHFFFAOYSA-N
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Description

Galacturonic acid, D- is a natural product found in Homo sapiens with data available.

Mechanism of Action

Target of Action

DL-Galacturonic acid is an oxidized form of D-galactose and is the main component of pectin . It primarily targets pectin-rich residues, which accumulate when sugar is extracted from sugar beet or juices are produced from citrus fruits .

Mode of Action

DL-Galacturonic acid interacts with its targets by forming long chains through the hydroxyl groups at C1 and C4 . In its open form, it has an aldehyde group at C1 and a carboxylic acid group at C6 . This interaction results in the formation of polygalacturonic acid, a polymer of DL-Galacturonic acid .

Biochemical Pathways

DL-Galacturonic acid is involved in the catabolism of D-galacturonic acid, which is relevant for the microbial conversion to useful products . An alternative bacterial pathway exists in which the D-galacturonic acid is first oxidized to meso-galactaric acid .

Pharmacokinetics

It is known that the proportion of methylated galacturonic acid decreases during pectin extraction . More research is needed to fully understand the ADME properties of DL-Galacturonic acid and their impact on bioavailability.

Result of Action

The result of DL-Galacturonic acid’s action is the formation of pectin, a natural polymer mainly made from D-galacturonic acid monomers . Pectin is used as a gelling or filling agent in foods such as jellies, jams, desserts, and candies, and as a stabilizer in juices and milk-based drinks .

Action Environment

The action of DL-Galacturonic acid is influenced by environmental factors. For instance, in the absence of bivalent cations, pectin is water-soluble; in their presence, it forms a gel . Pectin can also form a gel at acidic pH in the presence of high concentrations of sugar .

Biochemical Analysis

Biochemical Properties

DL-Galacturonic acid is involved in several biochemical reactions, primarily in the catabolism of pectin. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is D-galacturonate reductase, which reduces DL-Galacturonic acid to L-galactonate. This reaction is crucial for the subsequent steps in the metabolic pathway that leads to the production of pyruvate and D-glyceraldehyde-3-phosphate .

Additionally, DL-Galacturonic acid interacts with uronate dehydrogenase, which oxidizes it to D-galactaric acid. This interaction is essential for the conversion of pectin into useful biochemicals . The compound also binds to specific transport proteins, such as the D-GalA transporter GAT-1, which facilitates its uptake into cells .

Cellular Effects

DL-Galacturonic acid influences various cellular processes. It has been shown to modulate intestinal immune activity and improve intestinal mucosal permeability in animal models . This compound also affects cell signaling pathways, particularly those involved in inflammation. For example, it can downregulate the Toll-like receptor-nuclear factor kappa B (TLR/NF-κB) pathway, reducing inflammation in the intestinal mucosa .

In addition, DL-Galacturonic acid impacts gene expression related to cell adhesion and cell wall integrity. It enhances the crosslinking of extensin, a cell wall structural protein, thereby restoring cell adhesion in defective mutants .

Molecular Mechanism

At the molecular level, DL-Galacturonic acid exerts its effects through various binding interactions with biomolecules. It binds to D-galacturonate reductase and uronate dehydrogenase, facilitating the reduction and oxidation reactions mentioned earlier . These interactions are crucial for the compound’s role in pectin catabolism.

Furthermore, DL-Galacturonic acid can inhibit or activate specific enzymes, depending on the context. For instance, it has been shown to inhibit certain enzymes involved in the degradation of pectin, thereby regulating the overall metabolic flux . Additionally, the compound can influence gene expression by interacting with transcription factors such as BcGaaR, which regulates the utilization of DL-Galacturonic acid in fungi .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Galacturonic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that DL-Galacturonic acid is relatively stable under standard laboratory conditions, but its degradation can be accelerated under alkaline conditions . Long-term exposure to DL-Galacturonic acid can lead to changes in cellular function, particularly in the context of pectin metabolism .

Dosage Effects in Animal Models

The effects of DL-Galacturonic acid vary with different dosages in animal models. At low doses, the compound has been shown to improve intestinal mucosal permeability and reduce inflammation . At higher doses, DL-Galacturonic acid can have toxic effects, including disruptions in cellular metabolism and increased oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

DL-Galacturonic acid is involved in several metabolic pathways, particularly those related to pectin catabolism. It is converted to L-galactonate by D-galacturonate reductase, and subsequently to pyruvate and D-glyceraldehyde-3-phosphate through a series of enzymatic reactions . These pathways are essential for the complete utilization of pectin-rich substrates in biotechnological applications .

Transport and Distribution

Within cells, DL-Galacturonic acid is transported and distributed by specific transport proteins. The D-GalA transporter GAT-1, identified in Neurospora crassa, plays a crucial role in the uptake of DL-Galacturonic acid into cells . This transporter ensures that the compound is efficiently absorbed and utilized in metabolic processes.

Subcellular Localization

The subcellular localization of DL-Galacturonic acid is primarily within the cytoplasm, where it participates in various metabolic reactions. Additionally, the compound can be found in the nucleus, particularly in the presence of specific transcription factors such as BcGaaR . This localization is essential for the regulation of gene expression related to pectin catabolism.

Properties

CAS No.

685-73-4

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

2,3,4,5-tetrahydroxy-6-oxohexanoic acid

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)

InChI Key

IAJILQKETJEXLJ-UHFFFAOYSA-N

SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O

melting_point

165.5 °C

Key on ui other cas no.

14982-50-4
34150-36-2
685-73-4

physical_description

Solid

Pictograms

Irritant

Synonyms

(D)-galacturonic acid
(DL)-galacturonic acid
D-galacturonic acid
DL-galacturonic acid
galacturonic acid
galacturonic acid, (alpha-D)-isomer
galacturonic acid, (D)-isomer
galacturonic acid, calcium, sodium salt, (D)-isomer
galacturonic acid, D-
galacturonic acid, DL-
galacturonic acid, monosodium salt, (D)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 2
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 3
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 4
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 5
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 6
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

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